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molecular formula C11H12O4 B8461973 Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate CAS No. 39560-32-2

Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate

Cat. No. B8461973
M. Wt: 208.21 g/mol
InChI Key: PVDDSSCYJCLGOD-UHFFFAOYSA-N
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Patent
US04761425

Procedure details

A mixture of the compound from Step 1 (77.3 g), 48% HBr (310 ml), and acetic acid (620 ml) was heated under reflux for 18 hours. The resulting mixture was cooled to room temperature and poured into 3 liters of water. The resulting solution was extracted with ethyl acetate (3×500 ml). The combined organic layers were washed with water (4×200 ml), dried over Na2SO4, the solvents were removed by evaporation and the residue was dissolved in 10% HCl/methanol (500 ml). After 10 hours at room temperature the volatile components were removed by evaporation in vacuo. The resulting residue was triturated with hexane to yield the title compound, m.p. 115°-116°.
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].Br.[C:17](O)(=O)C>O>[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([O:7][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
77.3 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=C(C=C1)OC
Name
Quantity
310 mL
Type
reactant
Smiles
Br
Name
Quantity
620 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (3×500 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (4×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10% HCl/methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
After 10 hours at room temperature the volatile components were removed by evaporation in vacuo
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)OC)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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